molecular formula C8H15N3O2 B12361820 2-Morpholin-4-yl-1,3-diazinan-4-one

2-Morpholin-4-yl-1,3-diazinan-4-one

Cat. No.: B12361820
M. Wt: 185.22 g/mol
InChI Key: SVXQGOGVKOFYOS-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1,3-diazinan-4-one is a heterocyclic compound featuring a six-membered 1,3-diazinan-4-one core (a partially saturated pyrimidinone ring) substituted with a morpholine moiety at the 2-position.

The structural determination of such compounds often employs crystallographic tools like SHELX and SHELXL for refinement and ORTEP for visualization . These programs enable precise analysis of bond lengths, angles, and ring puckering, which are critical for understanding conformational stability .

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-morpholin-4-yl-1,3-diazinan-4-one

InChI

InChI=1S/C8H15N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h8-9H,1-6H2,(H,10,12)

InChI Key

SVXQGOGVKOFYOS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(NC1=O)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,3-diazinan-4-one typically involves the reaction of morpholine with diazinane derivatives under controlled conditions. One common method includes the use of microwave-supported one-pot reactions, which offer the advantages of shorter reaction times and higher yields . The reaction conditions often involve the use of solid bases like MgO in eco-friendly solvents such as ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-yl-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or diazinane ring can be modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products: The major products formed from these reactions include various substituted morpholine and diazinane derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) 1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one
  • Structure : A five-membered pyrrolidin-2-one ring substituted with morpholine and diphenyl groups.
  • Key Differences: Smaller ring size (5-membered vs. 6-membered diazinanone) increases ring strain but may enhance metabolic stability.
  • Pharmacological Relevance: Pyrrolidinone derivatives are explored for CNS activity due to their ability to cross the blood-brain barrier.
(b) (2Z,6S)-6-{3-Chloro-5-[5-(prop-1-yn-1-yl)pyridin-3-yl]thiophen-2-yl}-2-imino-3,6-dimethyltetrahydropyrimidin-4(1H)-one
  • Structure: A tetrahydropyrimidin-4-one core with a thiophene-pyridyl substituent and an imino group.
  • The thiophene-pyridyl substituent contributes to π-π stacking interactions, a feature absent in the simpler morpholinyl-diazinanone .
(c) 2-Morpholin-4-yl-1,3-diphenyl-propenone
  • Structure: A propenone backbone (α,β-unsaturated ketone) with morpholine and phenyl substituents.
  • Key Differences: The conjugated ketone system increases electrophilicity, making it reactive toward nucleophiles. Lack of a saturated ring reduces conformational flexibility compared to diazinanone derivatives .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Core Structure Key Functional Groups Bioactivity Insights
2-Morpholin-4-yl-1,3-diazinan-4-one C₈H₁₃N₃O₂ (estimated) ~183.21 1,3-diazinan-4-one Morpholine, amide Potential kinase inhibition
1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one C₂₃H₂₈N₂O₂ 364.48 Pyrrolidin-2-one Morpholine, diphenyl CNS modulation
(2Z,6S)-6-{...}-tetrahydropyrimidin-4(1H)-one C₁₈H₁₇ClN₄OS 372.87 Tetrahydropyrimidin-4-one Thiophene, pyridyl, imino Antiviral or anticancer
2-Morpholin-4-yl-1,3-diphenyl-propenone C₁₉H₁₉NO₂ 293.36 Propenone Morpholine, ketone Michael addition substrate

Structural and Conformational Analysis

  • Ring Puckering : The 1,3-diazinan-4-one ring adopts a chair or boat conformation, analyzed using Cremer-Pople coordinates . In contrast, pyrrolidin-2-one derivatives exhibit envelope conformations due to smaller ring size.
  • Electron Distribution: Morpholine’s electron-rich oxygen and nitrogen atoms influence electron density on the core ring, affecting reactivity. Propenone derivatives exhibit polarized carbonyl groups, enhancing electrophilicity .

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